![molecular formula C18H17N3O4 B2912732 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
Target of Action
The primary targets of TCMDC-125399 are the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein synthesis and regulation of various cellular processes in the malaria parasite, making them attractive targets for antimalarial drug development .
Mode of Action
TCMDC-125399 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125399 adduct that inhibits PfAsnRS . The inhibition of these enzymes disrupts protein translation and activates the amino acid starvation response, leading to the death of the parasite .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-125399 affects the protein translation pathway in the malaria parasite . This disruption leads to an amino acid starvation response , which is detrimental to the parasite . The exact downstream effects of these disruptions are still under investigation.
Pharmacokinetics
The compound has shown potent activity against parasite cultures and low mammalian cell toxicity , suggesting favorable bioavailability and selectivity
Result of Action
The molecular and cellular effects of TCMDC-125399’s action include the disruption of protein synthesis and the induction of an amino acid starvation response in the malaria parasite . These effects lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
Action Environment
The compound’s potent activity against parasite cultures suggests that it may be effective in a variety of biological environments
Advantages and Limitations for Lab Experiments
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been well-studied in animal models. It has also been shown to have anti-tumor activity in a variety of cancer cell lines. However, there are also some limitations to using this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It has also been shown to have variable activity in different tumor types.
Future Directions
There are a number of future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide. One area of research is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of this compound in combination with immune checkpoint inhibitors, which are a type of cancer treatment that helps the immune system recognize and attack cancer cells. Finally, there is a need for further research to understand the mechanisms of action of this compound and to identify biomarkers that can predict response to treatment.
Synthesis Methods
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with chloroacetyl chloride to form the corresponding oxadiazole. Finally, the oxadiazole is reacted with 3-methylbenzoyl chloride to form this compound.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound works by inducing the production of cytokines, which are proteins that play a role in the immune response. The cytokines produced by this compound activate immune cells, which then attack and destroy cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary, potentially influencing the function or activity of these biomolecules
Cellular Effects
Based on its structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-4-6-13(9-11)18(22)19-17-16(20-25-21-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVGLVFCREWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


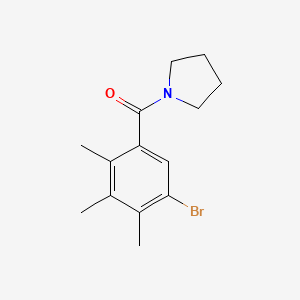
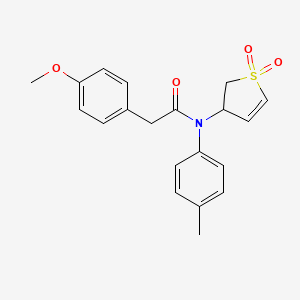
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2912654.png)

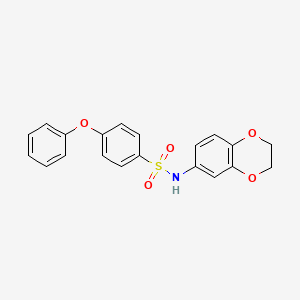
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

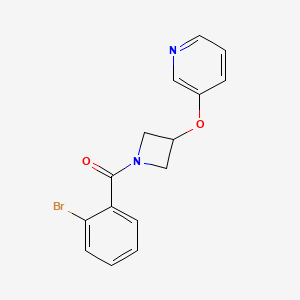
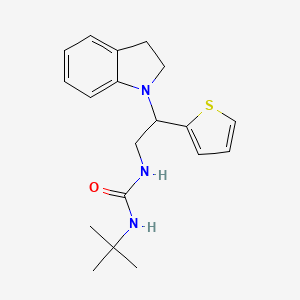

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)